molecular formula C10H9NO2S B1364846 6-(methylsulfanyl)-1H-indole-2-carboxylic acid CAS No. 202584-21-2

6-(methylsulfanyl)-1H-indole-2-carboxylic acid

Cat. No. B1364846
Key on ui cas rn: 202584-21-2
M. Wt: 207.25 g/mol
InChI Key: OJPNRJVMABFYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05891901

Procedure details

A mixture of 6-methylsulfanyl-1H-indole-2-carboxylic acid (9.6 g, 46 mmol), Cu powder (2.1 g, 33 mmol) and quinoline (100 ml) was heated at 215° C. for 3 hours. The mixture was cooled to room temperature, filtered through celite, and the filtrate diluted with H2O (500 mL). The cooled mixture was acidified with concentrated HCl (pH=1), and extracted with EtOAc. The organic fraction was washed with saturated NaCl solution, dried over MgSO4, filtered and evaporated to give of 6-Methylsulfanyl-1H-indole (6.8 g, 90%) after purification by flash column chromatography.
Quantity
9.6 g
Type
reactant
Reaction Step One
[Compound]
Name
Cu
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[C:8](C(O)=O)[NH:9]2)=[CH:5][CH:4]=1>N1C2C(=CC=CC=2)C=CC=1>[CH3:1][S:2][C:3]1[CH:11]=[C:10]2[C:6]([CH:7]=[CH:8][NH:9]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
CSC1=CC=C2C=C(NC2=C1)C(=O)O
Name
Cu
Quantity
2.1 g
Type
reactant
Smiles
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
215 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through celite
ADDITION
Type
ADDITION
Details
the filtrate diluted with H2O (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic fraction was washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CSC1=CC=C2C=CNC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.